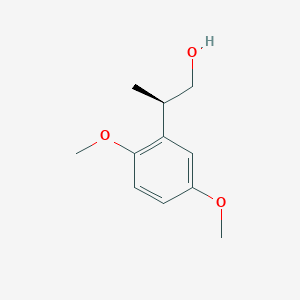
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a prominent chemist and pharmacologist. DOM has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and has been used as a model compound to study the neurochemistry of hallucinogens. (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and perception.
Mecanismo De Acción
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. It also has affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT2C. Activation of these receptors leads to changes in neurotransmitter release and neuronal activity, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, and cognition, such as visual hallucinations, enhanced emotional experiences, and altered sense of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol is a valuable tool for studying the neurochemistry of hallucinogens and the role of serotonin receptors in the brain. It has been used in both in vitro and in vivo studies to investigate the effects of hallucinogens on neuronal activity, neurotransmitter release, and receptor function. However, there are limitations to using (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol in lab experiments, including its potential for abuse and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are many future directions for (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol research, including further investigation into its mechanism of action and its potential therapeutic applications. (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol has been shown to have potential as a treatment for depression, anxiety, and addiction, and further studies are needed to explore these possibilities. Additionally, research is needed to better understand the long-term effects of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol use and its potential for abuse. Overall, (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol is a valuable tool for scientific research and has the potential to contribute to our understanding of the brain and its functions.
Métodos De Síntesis
The synthesis of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate (2,5-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reacted with aluminum amalgam in methanol to produce (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol. The synthesis of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol is a complex process and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
(2R)-2-(2,5-dimethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCLHIROPAYHA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

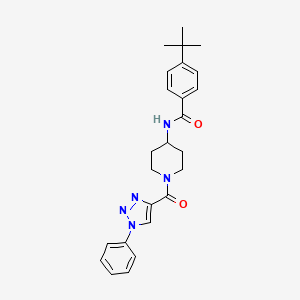

![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)
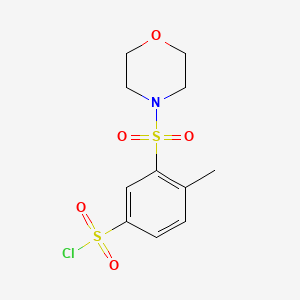
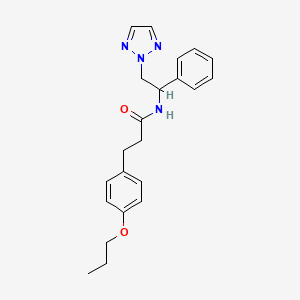
![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)


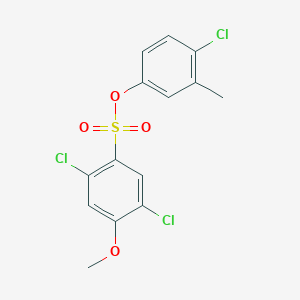
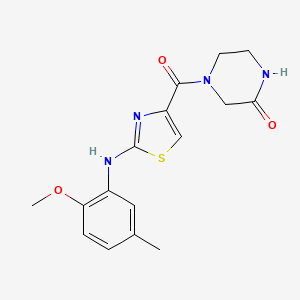
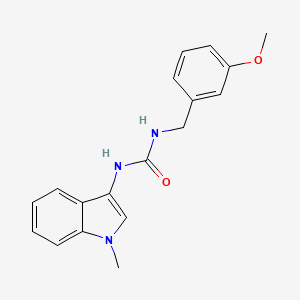

![5-[(3-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2707036.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)